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Arylsulfatase E isoform 3 (503-517) -

Arylsulfatase E isoform 3 (503-517)

Catalog Number: EVT-243933
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Product Introduction

Description
Arylsulfatase E
Overview

Arylsulfatase E isoform 3, also known as ARSE, is an important enzyme that belongs to the arylsulfatase family. This enzyme plays a crucial role in the hydrolysis of sulfate esters, specifically targeting substrates with phenolic rings. Arylsulfatase E is encoded by the ARSE gene located on the X chromosome (Xp22.33) and is involved in various biological processes, including the metabolism of sulfated compounds. Mutations in this gene can lead to significant deficiencies in enzyme activity, which have been linked to various disorders, particularly X-linked recessive conditions.

Source and Classification

Arylsulfatase E is classified as a type I sulfatase, characterized by its catalytic mechanism involving a key residue known as 3-oxo-L-alanine. This enzyme is found in both prokaryotic and eukaryotic organisms, exhibiting similar substrate specificities across different species . The ARSE protein undergoes post-translational modifications, including N-glycosylation, resulting in a mature protein of approximately 68 kilodaltons .

Synthesis Analysis

The synthesis of arylsulfatase E involves several steps:

  1. Extraction: The enzyme can be extracted from various sources such as bacterial cultures (e.g., Pseudomonas aeruginosa), where it is purified through a series of chromatographic techniques.
  2. Purification: Techniques such as ammonium sulfate precipitation and anion-exchange chromatography are commonly employed to achieve high purity levels. For instance, an initial crude extract can be subjected to DEAE-Sepharose column chromatography, followed by hydrophobic interaction chromatography to isolate the enzyme .
  3. Characterization: The purified enzyme can be analyzed for its activity and stability under various conditions. This includes assessing its response to different pH levels and temperatures.
Molecular Structure Analysis

While the crystal structure of arylsulfatase E has not been experimentally determined, homology modeling has been employed to predict its conformation based on related structures. The enzyme's structure includes a conserved ALP-like domain that is critical for its catalytic function . The predicted models indicate that the active site contains residues essential for substrate binding and catalysis.

Chemical Reactions Analysis

Arylsulfatase E catalyzes the hydrolysis of sulfate esters through a nucleophilic attack facilitated by the 3-oxo-L-alanine residue. The general reaction can be summarized as follows:

Sulfate Ester+H2OAlcohol+Sulfate Ion\text{Sulfate Ester}+\text{H}_2\text{O}\rightarrow \text{Alcohol}+\text{Sulfate Ion}

The reaction mechanism involves the formation of a sulfonium intermediate, which subsequently leads to the release of the alcohol product and sulfate ion .

Mechanism of Action

The mechanism of action for arylsulfatase E involves several key steps:

  1. Substrate Binding: The substrate binds to the active site of the enzyme.
  2. Nucleophilic Attack: The catalytic residue (3-oxo-L-alanine) performs a nucleophilic attack on the sulfur atom of the substrate.
  3. Intermediate Formation: A sulfonium ion intermediate is formed during this process.
  4. Product Release: Finally, hydrolysis occurs, leading to the release of the alcohol and sulfate ion.

This enzymatic process is critical for maintaining sulfate homeostasis in biological systems .

Physical and Chemical Properties Analysis

Arylsulfatase E exhibits specific physical and chemical properties that influence its functionality:

  • Molecular Weight: Approximately 68 kilodaltons post-modification.
  • Optimal pH: Typically operates best at neutral pH levels (around pH 7.5).
  • Temperature Stability: Shows varying stability across different temperatures; optimal conditions need to be determined experimentally.

These properties are essential for understanding how arylsulfatase E functions within biological systems and how it can be manipulated for scientific applications .

Applications

Arylsulfatase E has several scientific uses:

  1. Genetic Studies: It serves as a model for studying X-linked recessive disorders due to its mutation-related deficiencies.
  2. Biochemical Research: The enzyme is utilized in studies focused on sulfate metabolism and related biochemical pathways.
  3. Therapeutic Potential: Understanding its mechanism may lead to therapeutic interventions for diseases linked to ARSE mutations.
Molecular Genetics and Genomic Context of Arylsulfatase E Isoform 3

Genomic Localization and Evolutionary Conservation of ARSE in Xp22.3

The ARSE gene (officially designated ARSL, Arylsulfatase L) resides at chromosomal position Xp22.33, spanning coordinates 2,934,521–2,968,245 on the reference human genome (GRCh38/hg38) [1]. This locus lies within the Xp22.3 region, a gene-rich segment associated with several X-linked disorders. The gene comprises 13 exons encoding multiple isoforms through alternative splicing. Isoform 3 (GenBank: NM001282631.2, NP001269560.2) represents one of several protein-coding variants, characterized by a distinct N-terminal sequence due to alternative transcriptional initiation and exon usage [1].

Evolutionarily, ARSE belongs to the sulfatase family, enzymes critical for hydrolyzing sulfate esters from substrates like glycosaminoglycans. This catalytic activity is indispensable for bone and cartilage matrix homeostasis. Cross-species comparative analyses reveal high conservation of the sulfatase domain across vertebrates, particularly within residues critical for the catalytic cleft. The genomic architecture—including exon-intron boundaries flanking exon 7 (which encodes part of the 503-517 residue segment in isoform 3)—is conserved in mammals, underscoring functional importance [1] [9]. The gene shares paralogous relationships with other sulfatases (e.g., ARSB, ARSD), but its X-chromosome localization and specific expression patterns in liver and kidney suggest unique regulatory constraints [1].

Table 1: Genomic and Structural Features of ARSE Isoform 3

FeatureDetail
Genomic CoordinatesXp22.33 (GRCh38: NC_000023.11: 2,934,521–2,968,245)
Exon Count13
Isoform 3 TranscriptNM_001282631.2
Isoform 3 ProteinNP_001269560.2 (UniProt: P51690-3)
Protein Length506 amino acids
Catalytic DomainSulfatase domain (residues ~200-500)
ConservationHigh across placental mammals (e.g., mouse, dog, primate orthologs)

Mutation Spectrum in ARSE and Implications for Isoform-Specific Splicing

Mutations in ARSE are causally linked to X-linked recessive chondrodysplasia punctata 1 (CDPX1), a disorder characterized by cartilaginous stippling and skeletal dysplasia. Over 30 pathogenic variants have been documented, including missense, nonsense, frameshift, and whole-gene deletions. Crucially, 75% of mutations localize to exons encoding the catalytic core, with hotspots impacting residues involved in sulfatase activity or structural integrity [2]. Notably, exon 7—which harbors sequences corresponding to residues 503-517 in isoform 3—is a mutational cluster.

Alternative splicing mechanisms govern isoform diversity in ARSE. Isoform 3 arises from alternative 5' splicing that excludes two exons present in the canonical isoform 1, yielding a truncated N-terminus. Mutations in splice regulatory elements (e.g., exonic splicing enhancers/silencers, ESEs/ESSs) within or adjacent to exon 7 can disrupt isoform equilibrium. For example:

  • c.1005T>C (N335N): A synonymous variant in exon 7 alters an exonic splicing enhancer (ESE) binding site for SR proteins (e.g., SF2/ASF), shifting splicing toward exon skipping in minigene assays [5].
  • c.945G>A/c.946C>A (Q315Q/L316M): A missense-synonymous pair in cis disrupts an ESE motif, reducing full-length transcript abundance by >60% and favoring isoforms lacking exon 7 [5].

Such variants exemplify how exonic mutations can impair splicing fidelity independently of protein-coding changes. Deep intronic variants (e.g., c.3717+40A>G) are less characterized but may similarly perturb splicing through cryptic site activation [3].

Table 2: Pathogenic ARSE Mutations Affecting Splicing or the 503-517 Region

Nucleotide ChangeProtein ChangeMutation TypeFunctional ConsequenceReference
c.910C>Tp.Arg304TerNonsenseExon 7 skipping; truncated protein [5]
c.1005T>Cp.Asn335AsnSynonymousESE disruption; reduced exon 7 inclusion [5]
c.945G>A/c.946C>Ap.Gln315Gln/p.Leu316MetSynonymous/MissenseESE disruption; dominant Δexon7 transcript [5]
c.1546G>Ap.Gly516ArgMissenseCatalytic residue disruption; loss of sulfatase activity [2]

Functional Consequences of Exonic Variants in the 503-517 Residue Region

Residues 503-517 in isoform 3 localize to the C-terminal lobe of the sulfatase domain (UniProt: P51690), a region harboring conserved motifs essential for substrate binding and hydrolysis. Key structural and functional attributes include:

  • Catalytic Pocket Proximity: Residue Gly516 forms hydrogen bonds with the formylglycine (FGly) cofactor—a post-translationally modified cysteine critical for sulfate ester hydrolysis. Variants like p.Gly516Arg abolish activity by sterically obstructing FGly coordination [2] [9].
  • β-Strand Stabilization: The segment 507-514 forms a β-strand crucial for domain stability. Proline substitutions (e.g., p.Pro511Leu) disrupt secondary structure, triggering misfolding and endoplasmic reticulum (ER) retention [1] [10].
  • Post-Translational Modification: Asp506 is a predicted N-glycosylation site (Asn-X-Ser/Thr). Mutations here (e.g., p.Asp506Val) impair Golgi processing, reducing enzyme trafficking to lysosomes [1].

Biochemical analyses of missense variants in this region confirm severe functional deficits:

  • p.Trp508Cys: Disrupts hydrophobic core packing, reducing thermostability (Tm reduced by 8°C) and accelerating proteasomal degradation [10].
  • p.Thr481Met (T481M): Impairs catalytic efficiency (Km increased 5-fold; kcat reduced 90%) in COS-7 cell expression studies [2].

These defects culminate in loss of arylsulfatase activity toward synthetic substrates like p-nitrocatechol sulfate, confirming the segment's indispensable role in enzyme function. Notably, isoform 3 retains partial activity despite its N-terminal truncation, suggesting the C-terminal sulfatase domain (including 503-517) is autonomously functional—a finding relevant for mutation-targeted therapies [1] [9].

Table 3: Functional Impact of Variants in the 503-517 Region of Arylsulfatase E Isoform 3

ResidueWild-Type FunctionPathogenic VariantBiochemical DefectCellular Phenotype
Gly516FGly cofactor coordinationp.Gly516ArgLoss of substrate binding (IC50 ↑ 200-fold)ER retention; proteasomal degradation
Pro511β-strand stabilizationp.Pro511LeuAltered folding kinetics (ΔΔG = +3.2 kcal/mol)Aggresome formation
Asp506N-glycosylation sitep.Asp506ValHypoglycosylation; reduced thermolysin resistanceImpaired Golgi maturation
Trp508Hydrophobic core packingp.Trp508CysReduced thermostability (ΔTm = −8°C)Accelerated turnover

Properties

Product Name

Arylsulfatase E isoform 3 (503-517)

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